molecular formula C11H8ClNO3 B2818604 2-Chloro-6-methoxyquinoline-3-carboxylic acid CAS No. 137612-85-2

2-Chloro-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B2818604
CAS No.: 137612-85-2
M. Wt: 237.64
InChI Key: ZPOJSCBYMLQIEL-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO3. It is a derivative of quinoline, a structure known for its applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the sixth position, and a carboxylic acid group at the third position of the quinoline ring.

Mechanism of Action

Target of Action

This compound is a unique chemical used by early discovery researchers

Biochemical Pathways

The compound is part of a collection of unique chemicals used in proteomics research , suggesting it may interact with protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structures or functions, but specific effects are currently unknown.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyquinoline-3-carboxylic acid typically involves the chlorination of 6-methoxyquinoline followed by carboxylation One common method includes the reaction of 6-methoxyquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the second position

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2-amino-6-methoxyquinoline-3-carboxylic acid.

    Oxidation: Formation of 2-chloro-6-methoxyquinoline-3,4-dione.

    Reduction: Formation of 2-chloro-6-methoxyquinoline-3-methanol.

Scientific Research Applications

2-Chloro-6-methoxyquinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinoline-3-carboxylic acid
  • 7-Methoxy-2-methylquinoline-3-carboxylic acid
  • 7-Methoxy-2-methylquinoline-3-carboxylic acid

Uniqueness

2-Chloro-6-methoxyquinoline-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups in the quinoline ring enhances its potential for diverse chemical transformations and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-chloro-6-methoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOJSCBYMLQIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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